molecular formula C36H38N2O6 B1198370 Isochondrodendrine CAS No. 477-62-3

Isochondrodendrine

Cat. No. B1198370
CAS RN: 477-62-3
M. Wt: 594.7 g/mol
InChI Key: XIOGHHPVBVXQIV-VSGBNLITSA-N
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Description

Isochondrodendrine is a compound with the molecular formula C36H38N2O6 and a molecular weight of 594.71 . It is a class of bisbenzylisoquinoline alkaloid .


Molecular Structure Analysis

The molecular structure of Isochondrodendrine is represented by the formula C36H38N2O6 . The exact structure can be found in chemical databases like ChemSpider .


Physical And Chemical Properties Analysis

The molecular weight of Isochondrodendrine is 594.71 . The percent composition is C 72.71%, H 6.44%, N 4.71%, O 16.14% .

Scientific Research Applications

  • Antidiabetic Potential : Isochondrodendrine, identified in Agathophora alopecuroides, exhibited potential antidiabetic activity. This was the first report of its antidiabetic properties, suggesting its potential as a target for antidiabetic drug development (Amin et al., 2022).

  • Antiplasmodial Activity : Research on stem barks of Isolona guesquiereina isolated Isochondrodendrine and demonstrated its strong in vitro antiplasmodial activity, indicating potential as a treatment for malaria (Mambu et al., 2000).

  • Pharmacological Study : Isochondrodendrine was isolated from Cyclea peltata Diels, and preliminary pharmacological study showed activity similar to that seen with d-tubocurarine, a muscle relaxant (Kupchan et al., 1961).

  • NMR Spectral Analysis : The 13C NMR spectra of Isochondrodendrine were recorded, aiding in the spectral interpretation and understanding of its chemical structure (Marsaioli et al., 1978).

  • Anti-Cancer Activity : Isochondrodendrine showed potent in vitro cytotoxicity against ovarian cancer cell lines and induced apoptosis, suggesting its potential as a therapeutic agent for ovarian cancer (Uche et al., 2017).

  • Antimicrobial and Antiplasmodial Activities : Found in Epinetrum villosum, Isochondrodendrine displayed significant antiplasmodial and anti-microbial activities, further supporting its potential as a pharmacological agent (Otshudi et al., 2005).

  • Identification of New Alkaloids : In the roots of Anisocycla jollyana, two new isochondodendrine-type alkaloids were identified, expanding the chemical diversity of this alkaloid class (Kanyinda et al., 1997).

  • Antimalarial Phytochemical Reservoir : Isochondrodendrine was identified as a potential inhibitor of PfRIO-2 kinase, a drug target in malaria treatment. This highlights its role in developing novel antimalarial therapies (Nag et al., 2012).

Future Directions

A study has suggested that Isochondrodendrine has strong antiplasmodial activity and could be a promising target for an antidiabetic drug . This indicates potential future directions for research into the therapeutic uses of Isochondrodendrine.

properties

IUPAC Name

(11R,26R)-5,20-dimethoxy-10,25-dimethyl-2,17-dioxa-10,25-diazaheptacyclo[26.2.2.213,16.13,7.118,22.011,36.026,33]hexatriaconta-1(31),3(36),4,6,13,15,18(33),19,21,28(32),29,34-dodecaene-4,19-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H38N2O6/c1-37-15-13-23-19-29(41-3)33(39)35-31(23)27(37)17-21-5-9-26(10-6-21)44-36-32-24(20-30(42-4)34(36)40)14-16-38(2)28(32)18-22-7-11-25(43-35)12-8-22/h5-12,19-20,27-28,39-40H,13-18H2,1-4H3/t27-,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIOGHHPVBVXQIV-VSGBNLITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC=C(O3)C=C7)N(CCC6=CC(=C5O)OC)C)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C(C3=C2[C@H]1CC4=CC=C(C=C4)OC5=C6[C@@H](CC7=CC=C(O3)C=C7)N(CCC6=CC(=C5O)OC)C)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H38N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20197249
Record name Isochondrodendrine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

594.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isochondrodendrine

CAS RN

477-62-3
Record name (12aR,24aR)-2,3,12a,13,14,15,24,24a-Octahydro-5,17-dimethoxy-1,13-dimethyl-8,11:20,23-dietheno-1H,12H-[1,10]dioxacyclooctadecino[2,3,4-ij:11,12,13-i'j′]diisoquinoline-6,18-diol
Source CAS Common Chemistry
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Record name Isochondrodendrine
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Record name Isochondrodendrine
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Record name Isochondrodendrine
Source EPA DSSTox
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Record name O7,O7'-didemethylcycleanine
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Record name ISOCHONDRODENDRINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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